Cas no 2137646-81-0 (Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a thiazole core functionalized with a carbamate group and an α,β-unsaturated ketone moiety. The tert-butyl ester enhances stability, making it suitable for controlled synthetic applications. Its reactive enone group allows for selective conjugate additions, while the thiazole ring contributes to potential bioactivity, useful in pharmaceutical and agrochemical intermediates. The compound’s structural versatility facilitates further derivatization, offering utility in heterocyclic synthesis and drug discovery. Careful handling is advised due to its electrophilic nature. Storage under inert conditions is recommended to preserve integrity.
Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester structure
2137646-81-0 structure
Product name:Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester
CAS No:2137646-81-0
MF:C12H16N2O3S
MW:268.332041740417
CID:5293728

Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C12H16N2O3S/c1-5-6-9(15)8-7-18-10(13-8)14-11(16)17-12(2,3)4/h5,7H,1,6H2,2-4H3,(H,13,14,16)
    • InChI Key: RZEXWISSMYMJFV-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=NC(C(=O)CC=C)=CS1

Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796524-1.0g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
1.0g
$986.0 2024-05-22
Enamine
EN300-796524-5.0g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
5.0g
$2858.0 2024-05-22
Enamine
EN300-796524-2.5g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
2.5g
$1931.0 2024-05-22
Enamine
EN300-796524-0.05g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
0.05g
$827.0 2024-05-22
Enamine
EN300-796524-0.1g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
0.1g
$867.0 2024-05-22
Enamine
EN300-796524-0.5g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
0.5g
$946.0 2024-05-22
Enamine
EN300-796524-0.25g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
0.25g
$906.0 2024-05-22
Enamine
EN300-796524-10.0g
tert-butyl N-[4-(but-3-enoyl)-1,3-thiazol-2-yl]carbamate
2137646-81-0 95%
10.0g
$4236.0 2024-05-22

Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester Related Literature

Additional information on Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester

Comprehensive Overview of Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester (CAS No. 2137646-81-0)

The compound Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester (CAS No. 2137646-81-0) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its unique structural features, including a thiazole ring and a carbamate moiety, this compound is often explored for its potential applications in small-molecule therapeutics and bioconjugation. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially those targeting enzyme inhibition or protein-protein interactions.

In recent years, the demand for high-purity intermediates like Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester has surged, driven by advancements in precision medicine and combinatorial chemistry. The compound’s CAS No. 2137646-81-0 is frequently searched in academic and industrial databases, reflecting its relevance in pharmaceutical R&D. Its butenyl side chain also makes it a candidate for click chemistry applications, a hot topic in bioconjugate synthesis and drug delivery systems.

One of the key questions often asked about this compound is its stability under various conditions. Studies suggest that the tert-butyl ester group enhances its shelf life, making it suitable for long-term storage in research laboratories. Additionally, its solubility profile in organic solvents like DMSO and acetonitrile is well-documented, which is critical for high-throughput screening assays. These properties align with the growing trend of fragment-based drug design, where small-molecule libraries are screened for bioactive hits.

The thiazole core of this compound is another focal point, as it is a common motif in FDA-approved drugs and natural products. This heterocycle is known for its versatile reactivity, enabling modifications that can fine-tune pharmacokinetic properties. For instance, the 1-oxo-3-buten-1-yl substituent offers a handle for further functionalization via Michael addition or cross-coupling reactions, which are pivotal in lead optimization workflows.

From an SEO perspective, queries such as "CAS 2137646-81-0 supplier," "Carbamic acid tert-butyl ester derivatives," and "thiazole-based drug discovery" highlight the compound’s commercial and scientific appeal. Its inclusion in catalogs of fine chemicals underscores its utility in academic research and industrial scale-up. Moreover, the rise of AI-driven molecular design has further amplified interest in such structurally diverse intermediates, as they serve as valuable inputs for de novo synthesis algorithms.

In conclusion, Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester (CAS No. 2137646-81-0) represents a compelling case study in the intersection of organic synthesis and drug development. Its multifaceted applications, from bioconjugation to therapeutic agent design, make it a staple in modern chemical research. As the scientific community continues to explore its potential, this compound is poised to remain a highly sought-after entity in the life sciences sector.

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